molecular formula C21H15ClN2O3 B2750650 N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-61-1

N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2750650
CAS No.: 338417-61-1
M. Wt: 378.81
InChI Key: OXQISKDTKBKOGB-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic compound. It contains a chromeno[2,3-b]pyridine core, which is a bicyclic system with a pyridine (a six-membered ring with two double bonds and one nitrogen atom) fused to a chromene (a three-ring system with two six-membered rings sharing a common bond, one of which contains an oxygen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact method would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a chromeno[2,3-b]pyridine core with various functional groups attached, including a 4-chlorobenzyl group, a methyl group, and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be involved in acid-base reactions, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, and the methyl group could participate in various reactions depending on its location in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, its spectral properties (such as IR, UV-Vis, NMR, and MS spectra), and its reactivity with various reagents .

Scientific Research Applications

Synthesis and Chemical Reactions

N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, as part of the broader class of chromeno[2,3-b]pyridine derivatives, has been studied for its potential in various synthetic chemical reactions. For instance, chromone-3-carboxamides have shown reactivity with cyanothioacetamide to form 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles. This reactivity underlines the versatility of chromeno[2,3-b]pyridine derivatives in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry for their biological activities (Kornev, Tishin, & Sosnovskikh, 2019).

Anticancer Potential

The exploration of chromeno[2,3-b]pyridine derivatives extends into the realm of pharmacology, particularly in anticancer research. Docking studies on a series of synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives have indicated potential efficacy against breast cancer. These studies utilize computational methods to predict how well the synthesized molecules might bind to cancer cell receptors, indicating a promising direction for the development of new anticancer agents (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Molecular Structure and Properties

The structural elucidation and properties of chromeno[2,3-b]pyridine derivatives also form a significant part of scientific research. Studies focusing on the crystal structure of these compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, help in understanding the conformational preferences and potential intermolecular interactions which could influence their biological activities. Such insights are valuable for designing drugs with improved efficacy and reduced side effects (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Novel Synthetic Routes

The development of novel synthetic routes for creating chromeno[2,3-b]pyridine derivatives showcases the ongoing innovation in chemical synthesis. For example, the reaction of carbamoylated amino enones with 3-substituted chromones to prepare 2-pyridones and chromeno[4,3-b]pyridine-2,5-diones demonstrates the utility of these compounds in generating diverse molecular architectures. This type of research provides new methodologies for synthesizing complex molecules that could serve as leads for drug discovery (Obydennov, El-Tantawy, Kornev, & Sosnovskikh, 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This might involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a pharmaceutical agent .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-16(20(26)23-11-13-6-8-14(22)9-7-13)10-17-19(25)15-4-2-3-5-18(15)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQISKDTKBKOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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